molecular formula C31H24FN7O4S2 B14999498 N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Cat. No.: B14999498
M. Wt: 641.7 g/mol
InChI Key: CAOWQTNIGVWZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” is a synthetic organic compound that features a complex structure with multiple functional groups, including a pyrazole ring, a triazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” typically involves multi-step organic reactions The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling through sulfanyl and oxoethyl linkages

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrazole rings.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of “N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({2-[5-(4-Chlorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide
  • **N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide

Uniqueness

The uniqueness of “N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide” lies in its specific combination of functional groups and the potential biological activity conferred by the fluorophenyl and nitrobenzamide moieties.

Properties

Molecular Formula

C31H24FN7O4S2

Molecular Weight

641.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide

InChI

InChI=1S/C31H24FN7O4S2/c32-22-12-8-20(9-13-22)26-17-25(27-7-4-16-44-27)36-38(26)29(40)19-45-31-35-34-28(37(31)23-5-2-1-3-6-23)18-33-30(41)21-10-14-24(15-11-21)39(42)43/h1-16,26H,17-19H2,(H,33,41)

InChI Key

CAOWQTNIGVWZRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.